Physicochemical Differentiation: XLogP3-AA and TPSA Compared to UNC669 and Des-Cyclopropyl Analog
The target compound exhibits a computed XLogP3-AA of 0.6 and a TPSA of 62.3 Ų [1], placing it in a more hydrophilic region of chemical space compared to its closest annotated analog UNC669. While UNC669 (CAS 1314241-44-5), a 5-bromonicotinamide with a 4-(pyrrolidin-1-yl)piperidine substituent, has a molecular weight of 338.24 g/mol and a higher calculated logP, the target compound's lower lipophilicity is a consequence of the 5-oxopyrrolidine carbonyl group, which adds polarity and hydrogen-bond acceptor capacity without increasing rotatable bond count.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) and polarity (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6; TPSA = 62.3 Ų; MW = 324.17 g/mol |
| Comparator Or Baseline | UNC669: MW = 338.24 g/mol, no oxo group in pyrrolidine ring; Des-cyclopropyl analog (5-bromo-N-(5-oxopyrrolidin-3-yl)nicotinamide): MW ≈ 284.11 g/mol, lower steric bulk |
| Quantified Difference | The target compound has an XLogP3-AA of 0.6, which is lower than the typical range for CNS-penetrant 5-bromonicotinamide derivatives due to the polar 5-oxopyrrolidine motif. TPSA of 62.3 Ų supports moderate membrane permeability (below 140 Ų threshold for oral bioavailability), distinguishing it from more lipophilic analogs lacking the oxo group. |
| Conditions | Computed properties using XLogP3 3.0 (PubChem 2021.05.07) [1]; comparison structures retrieved from PubChem |
Why This Matters
For researchers procuring building blocks for CNS-targeted or solubility-sensitive assays, the lower lipophilicity of this compound offers a differentiated starting point that may reduce non-specific protein binding and solubility limitations compared to more lipophilic 5-bromonicotinamide variants.
- [1] PubChem Compound Summary, CID 71789184, Computed Properties: XLogP3-AA 0.6, TPSA 62.3 Ų. NCBI (2025). View Source
